molecular formula C11H14ClNO3 B2526628 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide CAS No. 2005501-35-7

3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide

Cat. No. B2526628
CAS RN: 2005501-35-7
M. Wt: 243.69
InChI Key: OVNGWUOHTOPTKJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide consists of a chlorinated derivative of a secondary amide bearing an aromatic substituent. The C(=O)—N(H)—Car—Car torsion angle is approximately -33.70° , ruling out resonance spanning the amide and aromatic system .

properties

IUPAC Name

3-chloro-N-[(4-methoxyphenyl)methoxy]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-15-10-4-2-9(3-5-10)8-16-13-11(14)6-7-12/h2-5H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNGWUOHTOPTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CONC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide

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